3-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-5-cyclopropyl-1,2-oxazole
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Overview
Description
3-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-5-cyclopropyl-1,2-oxazole is a complex organic compound that features a unique combination of thienopyridine and oxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-5-cyclopropyl-1,2-oxazole typically involves multi-step organic reactions. One common approach is the condensation of a thienopyridine derivative with an oxazole derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
3-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-5-cyclopropyl-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Halogen substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, 3-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-5-cyclopropyl-1,2-oxazole is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with specific biological targets makes it a candidate for drug development and other therapeutic applications .
Medicine
In medicine, this compound is investigated for its potential as a pharmaceutical agent. Its unique structure and reactivity profile make it a promising candidate for the treatment of various diseases .
Industry
In industry, this compound is used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of materials with enhanced performance characteristics .
Mechanism of Action
The mechanism of action of 3-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-5-cyclopropyl-1,2-oxazole involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- (2-Chlorophenyl)-(6,7-dihydrothieno[3,2-c]pyridin-5-yl)acetonitrile
- (S)-Methyl (2-chlorophenyl)-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate hydrochloride
- (2S)-(2-Chlorophenyl)-(6,7-dihydrothieno[3,2-c]pyridin-5-yl)acetic acid hydrochloride
Uniqueness
What sets 3-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-5-cyclopropyl-1,2-oxazole apart from these similar compounds is its combination of thienopyridine and oxazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(5-cyclopropyl-1,2-oxazol-3-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2S/c15-13-5-9-7-17(4-3-12(9)20-13)14(18)10-6-11(19-16-10)8-1-2-8/h5-6,8H,1-4,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTBVNCLEOIKTGV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)N3CCC4=C(C3)C=C(S4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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